1-Phenyl-4-prop-2-ynylpiperazine-2,3-dione
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include studying its reactivity with various reagents, and the mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity .Scientific Research Applications
HIV-1 Attachment Inhibition
1-Phenyl-4-prop-2-ynylpiperazine-2,3-dione derivatives have been explored for their potential in inhibiting HIV-1 attachment. This action interferes with the viral gp120's interaction with the host cell receptor CD4, showcasing their potential as antiviral agents. For instance, specific modifications to the benzamide moiety in these compounds have revealed the viability of replacing the phenyl moiety with heterocyclic rings, demonstrating a restricted tolerance for substituent variations on the phenyl ring to preserve antiviral activity (Meanwell et al., 2009).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and characterized for their antimicrobial properties. Studies indicate these compounds exhibit significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents. Such research highlights the broader applications of these compounds beyond their initial scope, potentially offering new avenues for addressing antibiotic resistance (Ghabbour et al., 2016).
Pharmacophore Models and Receptor Affinity
Investigations into derivatives of this compound have included studies on their affinity towards specific receptors, such as 5-HT1A and α1-adrenergic receptors. Through pharmacophore model-based studies, these compounds have been shown to exhibit significant to moderate affinities in the nanomolar range for 5-HT1A receptors, indicating their potential in designing receptor-targeted therapeutics (Handzlik et al., 2011).
Anticonvulsant Activity
Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally similar to this compound, has uncovered their potential as anticonvulsants. By modifying these compounds to introduce aromatic areas to the cyclohexane ring, significant anticonvulsant activity was observed in preclinical models, pointing to their potential use in epilepsy treatment (Obniska et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-4-prop-2-ynylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKPLNJWONEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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